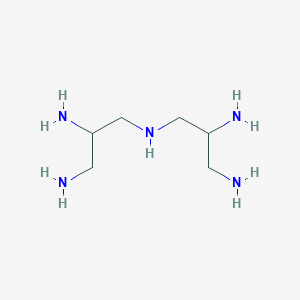

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine

Description

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine (CAS: Not explicitly provided; referred to as "1,2,3-Propanetriamine,N1-(2,3-diaminopropyl)" in ) is a polyamine compound featuring a propane backbone substituted with three primary amine groups and an additional 2,3-diaminopropyl moiety. This structure confers high polarity and reactivity, making it useful in coordination chemistry, polymer synthesis, and biomedical applications such as drug delivery or antimicrobial agents .

Properties

Molecular Formula |

C6H19N5 |

|---|---|

Molecular Weight |

161.25 g/mol |

IUPAC Name |

3-N-(2,3-diaminopropyl)propane-1,2,3-triamine |

InChI |

InChI=1S/C6H19N5/c7-1-5(9)3-11-4-6(10)2-8/h5-6,11H,1-4,7-10H2 |

InChI Key |

BKLGOOWBBNKITK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CNCC(CN)N)N)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 1,2,3-Tribromopropane with Ammonia

One of the most common synthetic routes involves the nucleophilic substitution reaction where 1,2,3-tribromopropane is reacted with ammonia to introduce the amino groups onto the propane backbone.

Reaction:

$$

\text{C}3\text{H}5\text{Br}3 + 6 \text{NH}3 \rightarrow \text{C}6\text{H}{19}\text{N}5 + 3 \text{NH}4\text{Br}

$$Conditions:

Elevated temperatures (~100°C) and pressures (up to 10 atm) are typically required to drive the reaction to completion and maximize yield. The reaction proceeds via an SN2 mechanism where ammonia acts as the nucleophile displacing bromide ions.Advantages:

This method allows direct introduction of multiple amino groups in a single step.Limitations:

Potential side reactions such as elimination or incomplete substitution may occur, requiring careful control of stoichiometry and reaction parameters.

Catalytic Hydrogenation of Nitriles or Amides

Industrial-scale synthesis often employs catalytic hydrogenation of nitrile or amide precursors to produce the target triamine.

Catalysts:

Palladium on carbon (Pd/C) is commonly used as the hydrogenation catalyst.Reaction:

Reduction of nitrile or amide groups under hydrogen gas pressure in the presence of Pd/C catalyst converts these functional groups into primary amines.Conditions:

High hydrogen pressure (several atmospheres) and elevated temperature (typically 100–150°C) are necessary for efficient conversion.Advantages:

This method is scalable and provides high purity product suitable for industrial applications.Limitations:

Requires specialized equipment for handling high pressure hydrogenation and catalyst recovery.

Michael Addition and Subsequent Reactions

Research literature indicates alternative synthetic routes involving Michael addition reactions between diamines and conjugated nitriles or aminobromides, followed by base treatment and purification steps.

-

- Diamine dissolved in ethanol is reacted with a conjugated nitrile compound under reflux for extended periods (e.g., 18 hours).

- Aminobromide salts are then added dropwise in isopropanol, followed by addition of potassium hydroxide (KOH) to neutralize and precipitate byproducts.

- The mixture is filtered and the solvent removed by rotary evaporation.

- The crude triamine is purified by distillation before further use.

Reaction Characteristics:

These steps are exothermic and require controlled addition rates to manage temperature.Applications:

This method is useful in synthesizing related triamines and superbases with tailored substitution patterns.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Nucleophilic substitution (SN2) | 1,2,3-Tribromopropane + NH3 | 100°C, up to 10 atm, several hours | Direct amination, simple reagents | Side reactions, requires pressure | 60–80 |

| Catalytic hydrogenation | Nitriles or amides + H2 + Pd/C | 100–150°C, high H2 pressure | Industrial scale, high purity | Requires high pressure equipment | 75–90 |

| Michael addition + base treatment | Diamines + conjugated nitriles | Reflux in ethanol, KOH addition | Versatile, adaptable to derivatives | Multi-step, exothermic steps | 50–70 |

| Cyclisation with guanidine derivatives | Diamines + guanidine salts | 130–220°C, basic conditions | Produces cyclic derivatives | Not direct for target compound | 80 (related compounds) |

Detailed Research Findings and Notes

The nucleophilic substitution method is well-documented for producing aliphatic polyamines, including this compound, with reaction parameters optimized to balance conversion and side reactions.

Catalytic hydrogenation using Pd/C is favored industrially due to its scalability and cleaner reaction profile, though it requires specialized reactors and catalyst handling protocols.

Michael addition routes provide flexible synthetic pathways to novel triamines and superbases, with careful control of exothermic steps and purification by distillation or chromatography.

Protonation constants and basicity of the compound have been studied, indicating moderate basicity suitable for coordination chemistry applications, which indirectly supports the importance of purity and structural integrity achieved through these preparation methods.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenated compounds like bromoethane are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Simpler amines.

Substitution: Various substituted amines depending on the halogenated compound used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis:

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine is widely used as a building block in organic synthesis. Its three amine groups make it an ideal precursor for the synthesis of complex organic molecules and coordination compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Nitriles or Amides | |

| Reduction | Secondary or Tertiary Amines | |

| Substitution | Substituted Amines |

Coordination Chemistry

Ligand Properties:

The compound acts as a ligand that can form stable complexes with various metal ions. This property is crucial in both biological systems and industrial applications.

Table 2: Stability of Metal Complexes

| Metal Ion | Stability Order |

|---|---|

| Zn | Low |

| Co | Moderate |

| Ni | Moderate |

| Cu | High |

These interactions enhance the understanding of metal ion transport within biological systems and have implications for drug design.

Biological Applications

Potential in Medicinal Chemistry:

Research indicates that this compound may have significant potential in medicinal chemistry. Its chelating properties allow it to bind metal ions that are essential for various enzymatic processes.

Case Study: Chelation Therapy

In studies involving chelation therapy for heavy metal poisoning, compounds like this compound have been investigated for their ability to bind toxic metals and facilitate their excretion from the body.

Industrial Applications

Use in Polymer Production:

This compound is utilized in the production of polymers and resins. Its amine groups can react with epoxies and isocyanates to form durable materials used in coatings and adhesives.

Research Findings

Recent studies have focused on the thermodynamic properties of metal complexes formed with this compound. A notable research paper investigated the potentiometric and calorimetric properties of these complexes with transition metals such as cobalt and copper .

Table 3: Thermodynamic Data of Metal Complexes

| Metal Ion | Formation Constant (log K) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Co²⁺ | 5.12 | -45.6 | -120 |

| Cu²⁺ | 6.78 | -55.0 | -135 |

Mechanism of Action

The mechanism by which N1-(2,3-Diaminopropyl)propane-1,2,3-triamine exerts its effects involves its multiple amine groups. These groups can interact with various molecular targets, including nucleic acids and proteins, through hydrogen bonding and electrostatic interactions. The compound can also participate in redox reactions, influencing cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula: C₆H₁₈N₅ (inferred from nomenclature and analogs).

- Functional Groups: Three primary amines on the propane backbone and two secondary amines on the diaminopropyl substituent.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares N1-(2,3-Diaminopropyl)propane-1,2,3-triamine with key analogs:

Functional and Reactivity Differences

Amine Density and Reactivity: this compound has five amine groups, enabling strong metal chelation and crosslinking in polymers. In contrast, DMAPA (two amines) is less reactive but more lipophilic due to its dimethyl group, favoring surfactant applications . 1-(2,3-Diaminopropyl)-1,2,3-triazoles exhibit reduced amine density but gain aromaticity from the triazole ring, enhancing π-π stacking in biological systems .

Biological Activity: Triazole derivatives (e.g., 1-(2,3-diaminopropyl)-1,2,3-triazole) show moderate anti-malarial activity, likely due to interference with heme detoxification in Plasmodium parasites .

Thermal and Physical Properties: Branched analogs like N,N'-Bis(3-aminopropyl)propane-1,3-diamine (CAS: 2372-82-9) have higher molecular weights (~299.54 g/mol) and lower volatility, making them suitable for high-temperature industrial processes . DMAPA’s lower molecular weight (102.18 g/mol) correlates with higher volatility and solubility in organic solvents .

Biological Activity

N1-(2,3-Diaminopropyl)propane-1,2,3-triamine, also known as DAPTA, is a polyamine compound that has garnered attention for its biological activity in various fields, including medicinal chemistry and biochemistry. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its three amine groups and a propane backbone. The presence of multiple amines contributes to its ability to interact with biological systems.

- Metal Chelation : DAPTA has been shown to act as a chelator for metal ions, particularly copper (Cu). This property is significant because copper plays a crucial role in various enzymatic processes. The chelation can lead to the inhibition of enzymes such as cytochrome c oxidase, resulting in cellular copper deficiency and subsequent effects on mitochondrial function .

- Reactive Oxygen Species (ROS) Modulation : By inhibiting cytochrome c oxidase, DAPTA can increase the production of reactive oxygen species (ROS), which may induce oxidative stress in cells. This mechanism is particularly relevant in cancer biology, where ROS levels can influence cell survival and apoptosis .

Anticancer Properties

Research indicates that DAPTA exhibits anticancer activity through its ability to induce apoptosis in various cancer cell lines. For instance:

- HL-60 Cells : In studies involving human promyelocytic leukemia cells (HL-60), DAPTA treatment resulted in significant cell death due to oxidative stress induced by copper deficiency .

- Mechanistic Insights : The induction of apoptosis was linked to increased ROS levels and subsequent activation of apoptotic pathways. This suggests that DAPTA could be a potential candidate for further development in cancer therapy.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of DAPTA against neurodegenerative diseases:

- Model Systems : In vitro models of neurodegeneration have shown that DAPTA can protect neuronal cells from oxidative damage by modulating metal ion homeostasis .

- Potential Applications : These findings suggest that DAPTA could be beneficial in conditions like Alzheimer's disease, where metal ion dysregulation is implicated.

Table 1: Summary of Biological Activities of DAPTA

Q & A

Q. What synthetic methodologies are commonly employed to prepare N1-(2,3-Diaminopropyl)propane-1,2,3-triamine and its derivatives?

The synthesis often involves copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, which is regiospecific and compatible with solid-phase peptide synthesis . Additionally, microwave-assisted ring-opening reactions of β-lactams (e.g., 4-aryl-3-chloro-β-lactams) with diamines or alkylamines have been used to generate structurally diverse derivatives. For example, LiAlH4-mediated reduction under controlled conditions can yield amino-propanol intermediates, which are further functionalized .

Q. How is the structural purity of this compound validated in research settings?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming regiochemistry and stereochemistry, particularly for distinguishing between cis and trans isomers in intermediates . High-Performance Liquid Chromatography (HPLC) with UV detection is used to assess purity, while mass spectrometry (MS) verifies molecular weight. For example, derivatives like 1-(2,3-diaminopropyl)-1,2,3-triazoles are characterized by distinct Rf values in TLC and spectral coupling constants .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its acute oral toxicity (Category 3) and skin corrosion potential (Category 1B) , researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. In case of skin contact, immediate rinsing with water and removal of contaminated clothing are required. For spills, dry powder or CO2 extinguishers are recommended .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound derivatives?

Microwave irradiation enhances reaction efficiency by enabling rapid and uniform heating , reducing side reactions. For instance, microwave conditions (e.g., 100–150°C, 10–30 minutes) have been applied to regioselective ring-opening of β-lactams with diamines, achieving >80% yields. Parameters like solvent polarity and microwave power must be calibrated to avoid decomposition .

Q. What strategies resolve discrepancies in antimalarial activity data among structural analogs?

Contradictory IC50 values (e.g., 25 μM vs. inactive analogs) may arise from stereochemical variations or substituent electronic effects. Researchers should perform dose-response assays across multiple Plasmodium falciparum strains (e.g., chloroquine-sensitive vs. resistant) and employ molecular docking studies to correlate activity with binding affinity to targets like heme polymerase .

Q. How do computational models aid in designing bioactive derivatives of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity, while molecular dynamics simulations assess stability in biological environments. For example, substituents on the triazole ring can be optimized for hydrogen bonding with malarial protease active sites .

Q. What role does stereochemistry play in the biochemical applications of these derivatives?

Enantioselective synthesis is critical for targeting enzymes like glutamate-1-semialdehyde aminomutase. The R- and S-enantiomers of 2,3-diaminopropyl sulfate exhibit distinct inhibition kinetics, with the R-form showing stronger binding to the pyridoxal phosphate cofactor . Chiral HPLC or circular dichroism (CD) spectroscopy is used to resolve enantiomers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.